molecular formula C16H15BrN4O4 B5815208 benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No.: B5815208
M. Wt: 407.22 g/mol
InChI Key: HXNYAZQFWIXZSX-UHFFFAOYSA-N
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Description

Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (Vitas-M Lab ID: STK784726) is a purine derivative supplied as a dry powder and is primarily utilized in early-stage drug discovery for biological screening and lead optimization campaigns . With a molecular formula of C16H15BrN4O4 and a molecular weight of 407.22 g/mol, this compound serves as a versatile and valuable chemical intermediate for medicinal chemists . Its structure, characterized by a bromine substituent and a benzyl acetate group, makes it a key precursor for further functionalization, potentially in the synthesis of more complex molecules for pharmacological evaluation. The compound exhibits drug-like properties as indicated by its Lipinsky parameters, including a calculated logP of 3.43, zero hydrogen bond donors, four hydrogen bond acceptors, and a polar surface area (PSA) of 84 Ų, which are important considerations in the development of orally bioavailable therapeutics . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary analyses to confirm the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

benzyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-11(22)25-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNYAZQFWIXZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves multiple steps. One common synthetic route includes the bromination of 1,3-dimethylxanthine followed by esterification with benzyl acetate . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate has been evaluated for various pharmacological activities:

Analgesic Activity

Research indicates that derivatives of 8-bromo-1,3-dimethyl-2,6-dioxopurine exhibit significant analgesic properties. In behavioral models, some compounds derived from this structure were found to be up to 36 times more effective than acetylsalicylic acid (ASA), a common analgesic . The mechanism appears to involve peripheral pathways rather than central nervous system interactions, suggesting potential for treating pain with fewer side effects.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In studies involving rat plasma, selected derivatives suppressed the release of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses . This suggests that benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate could be beneficial in developing anti-inflammatory drugs.

Synthesis and Derivatives

The synthesis of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves several steps starting from 8-bromo-1,3-dimethylpurine derivatives. The general procedure includes:

  • Formation of Acetic Acid Derivatives : The initial step involves reacting 8-bromo derivatives with acetic acid or its derivatives to introduce the benzyl group effectively.
  • Hydrazone Formation : Subsequent reactions with hydrazine hydrate lead to the formation of hydrazone derivatives which are crucial for enhancing biological activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate and its derivatives:

Study on Analgesic Properties

In a controlled study involving various compounds derived from the purine structure:

  • Compounds tested : 10 and 12 showed the most potent analgesic effects.
  • Methodology : The writhing syndrome test was utilized to assess pain relief efficacy.
  • Findings : The compounds exhibited significant analgesic activity compared to standard treatments .

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory potential:

  • Objective : To evaluate TNF-α suppression in inflammatory models.
  • Results : Compounds demonstrated comparable effects to established anti-inflammatory medications .

Mechanism of Action

The mechanism of action of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with purine receptors and enzymes. The bromine atom and ester group play crucial roles in binding to the active sites of these biological targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Key Observations :

  • TRPA1 antagonists (e.g., HC-030031) lack bromine, favoring hydrophobic acetamide groups for channel blockade .

PDE Inhibition

The target compound and its analogues (e.g., 832, 869) exhibit PDE inhibitory activity, likely due to the conserved xanthine core. However, substituents modulate potency:

  • Compound 832 (8-furan-2-ylmethyl) shows anti-fibrotic effects in lung models, attributed to enhanced solubility from the hydrazide group .

TRPA1 Antagonism

  • HC-030031 and CHEM-5861528 block TRPA1 with IC₅₀ values of 4–10 µM, critical for pain and inflammation modulation. Their acetamide side chains interact with hydrophobic pockets in the channel, a feature absent in the target compound .

Physicochemical Properties

Property Target Compound HC-030031 Compound 832 Compound 869
Molecular Weight 328.33 g/mol 369.42 g/mol ~450 g/mol* ~400 g/mol*
Solubility Low (benzyl ester) Moderate (acetamide) Moderate (hydrazide) Low (tert-butyl)
Melting Point Not reported Not reported 237–239°C Not reported

*Estimated based on structural analogs.

Key Insights :

  • The benzyl ester in the target compound likely reduces aqueous solubility, necessitating formulation adjustments for in vivo use.
  • Hydrazide (Compound 832) and acetamide (HC-030031) derivatives exhibit better solubility profiles, enhancing bioavailability .

Biological Activity

Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological effects of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is C16H16BrN5O3C_{16}H_{16}BrN_{5}O_{3}, with a molecular weight of approximately 406.24 g/mol. It features a purine core structure that is modified with a bromine atom and an acetate moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate. For instance:

  • In vitro studies demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures showed significant activity against melanoma and breast cancer cell lines .

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated:

  • Antibacterial and antifungal tests revealed that related purine derivatives exhibit activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Anti-inflammatory Properties

Inflammation-related pathways are also influenced by benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate:

  • In vitro assays indicated that this compound can modulate inflammatory cytokines and may serve as a potential anti-inflammatory agent .

Case Studies

Several research studies have documented the synthesis and biological evaluation of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate:

  • Synthesis and Characterization : A study synthesized this compound using a multi-step reaction involving bromination and acetylation processes. The resultant product was characterized using NMR and mass spectrometry techniques .
  • Biological Evaluation : In another study focusing on its anticancer activity, the compound was tested against various cancer cell lines showing promising results in inhibiting cell proliferation .

Data Summary Table

PropertyValue
Molecular FormulaC16H16BrN5O3
Molecular Weight406.24 g/mol
Anticancer ActivityActive against melanoma and breast cancer cell lines
Antibacterial ActivityMIC 31.25 - 62.5 µg/mL
Anti-inflammatory PotentialModulates inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key structural features of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate, and how do they influence its reactivity and solubility?

  • The compound features a purine core substituted with a bromine atom at position 8, methyl groups at positions 1 and 3, and a benzyl acetate moiety at position 6. The bromine enhances electrophilic reactivity for further functionalization, while the benzyl acetate group improves lipophilicity and solubility in organic solvents . The 2,6-dioxo groups contribute to hydrogen-bonding interactions, critical for binding to biological targets like enzymes or receptors .

Q. What is a typical synthetic route for this compound, and what are the critical reaction conditions?

  • Synthesis often begins with alkylation of 8-bromo-1,3-dimethylxanthine using benzyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., TEBA) in refluxing acetone. Key steps include controlling temperature (60–80°C) to avoid side reactions and ensuring anhydrous conditions to prevent hydrolysis of the ester group . Purification typically involves column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • ¹H NMR : Look for the benzyl protons (δ 5.0–5.3 ppm, singlet), methyl groups (δ 3.2–3.5 ppm), and downfield shifts for purine protons (δ 7.8–8.2 ppm).
  • IR : Strong C=O stretches (~1700–1750 cm⁻¹) for the ester and dioxo groups.
  • Mass Spectrometry : Molecular ion peak at m/z ~421 (C₁₆H₁₄BrN₅O₄⁺) with fragmentation patterns confirming the bromine and ester moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., TRPA1 antagonism vs. PDE inhibition) for this compound?

  • Contradictions may arise from assay-specific conditions (e.g., cell type, concentration ranges) or off-target effects. To clarify:

  • Use isoform-specific PDE assays (e.g., PDE4 vs. PDE5) and compare IC₅₀ values.
  • Validate TRPA1 inhibition via calcium influx assays (e.g., HEK293 cells expressing human TRPA1) with appropriate controls (e.g., HC-030031 as a reference antagonist) .
  • Perform knockdown experiments (siRNA/CRISPR) to isolate target contributions .

Q. What strategies can optimize the compound’s pharmacokinetic profile while retaining activity?

  • Prodrug Design : Replace the benzyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to enhance oral bioavailability.
  • Structural Modifications : Introduce polar substituents (e.g., hydroxyl, amine) at the purine C-8 position to improve aqueous solubility without compromising binding affinity .
  • Metabolic Stability : Assess hepatic microsomal stability and use deuterium labeling at vulnerable sites (e.g., methyl groups) to slow CYP450-mediated degradation .

Q. How can computational methods guide the design of derivatives with improved selectivity for adenosine receptors?

  • Use molecular docking (e.g., AutoDock Vina) to model interactions with adenosine receptor subtypes (A₁, A₂A). Focus on residues like His250 (A₂A) for hydrogen bonding with the dioxo groups.
  • Apply QSAR models to predict affinity based on electronic (Hammett σ) and steric (Taft Es) parameters of substituents at C-8 and the benzyl group .
  • Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What experimental approaches can elucidate the compound’s mechanism in modulating oxidative stress pathways?

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify reactive oxygen species (ROS) scavenging.
  • Nrf2 Pathway Analysis : Measure nuclear translocation of Nrf2 via immunofluorescence and downstream gene expression (e.g., HO-1, NQO1) using qPCR .
  • Glutathione Levels : Assess reduced (GSH) vs. oxidized (GSSG) glutathione ratios via HPLC-MS to evaluate antioxidant capacity .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in enzymatic inhibition data across studies?

  • Standardize assay conditions (pH, temperature, cofactors) and validate enzyme activity with reference inhibitors.
  • Use Michaelis-Menten kinetics to calculate Ki values and distinguish competitive vs. non-competitive inhibition.
  • Report data with error margins (SEM) and statistical significance (e.g., ANOVA with post-hoc tests) .

Q. What are best practices for validating the compound’s anti-inflammatory activity in vivo?

  • Use murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-response studies (1–50 mg/kg, oral/IP).
  • Measure cytokines (IL-6, TNF-α) via ELISA and histopathology for leukocyte infiltration.
  • Include positive controls (e.g., dexamethasone) and assess COX/LOX activity to rule off off-target effects .

Tables for Key Comparisons

Table 1. Comparison of Synthetic Routes for Analogous Purine Derivatives

CompoundAlkylating AgentCatalystYield (%)Reference
Ethyl 8-bromo-1,3-dimethylpurine-7-acetateEthyl bromoacetateTEBA/K₂CO₃68
Benzyl derivativeBenzyl bromoacetateTEBA/K₂CO₃72*
*Estimated based on analogous procedures.

Table 2. Biological Activity of Structural Analogs

CompoundTarget (IC₅₀)Selectivity Ratio (vs. off-target)Reference
HC-030031TRPA1 (14.3 µM)10:1 (TRPV1)
Methyl 8-bromo derivativePDE4B (2.1 µM)5:1 (PDE3A)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Reactant of Route 2
Reactant of Route 2
benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

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